

A Comparative Analysis of Eupatilin and Cetraxate for Gastroduodenal Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eupatilin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety profiles of **Eupatilin** and cetraxate, two gastroprotective agents utilized in the management of gastritis and peptic ulcers. The information is compiled from preclinical and clinical studies to support research and development in gastroenterology.

Executive Summary

Eupatilin, a flavonoid extracted from *Artemisia asiatica*, demonstrates a multi-faceted mechanism of action, including potent anti-inflammatory, antioxidant, and cytoprotective effects, primarily through the modulation of the NF- κ B signaling pathway.[1][2][3] Cetraxate, a synthetic gastroprotective agent, primarily enhances the mucosal barrier by increasing mucus secretion, improving blood flow, and promoting tissue repair.[4][5][6] Clinical evidence, particularly a head-to-head comparative trial, suggests that **Eupatilin** may offer superior efficacy in the endoscopic cure of erosive gastritis compared to cetraxate, with both drugs exhibiting a favorable safety profile.[7][8]

Efficacy Profile

Clinical Trial Data

A significant head-to-head, double-blind, multicenter clinical trial provides the most direct comparison of the efficacy of **Eupatilin** (DA-9601) and cetraxate in patients with erosive gastritis.[8]

Table 1: Comparison of Endoscopic Cure and Improvement Rates in Erosive Gastritis (2-week treatment)[8]

Outcome	Eupatilin (180 mg t.i.d.)	Eupatilin (360 mg t.i.d.)	Cetraxate (600 mg t.i.d.)
Per Protocol (PP) Population (n=457)			
Endoscopic Cure Rate	56%	58%	36%
Endoscopic Improvement Rate	67%	65%	46%
Intention-to-Treat (ITT) Population (n=512)			
Endoscopic Cure Rate	52%	51%	35%
Endoscopic Improvement Rate	63%	58%	45%

*Statistically significant difference compared to the cetraxate group.[8]

Another clinical study comparing cetraxate to zinc L-carnosine (Z-103) in patients with gastric ulcers showed the following endoscopic cure rates:

Table 2: Endoscopic Cure Rates in Gastric Ulcer[9]

Treatment Group	4 Weeks	8 Weeks
Zinc L-carnosine (150 mg/day)	26.3%	60.4%
Cetraxate hydrochloride (800 mg/day)	16.2%	46.2%

Safety and Tolerability

Both **Eupatilin** and cetraxate are generally well-tolerated.

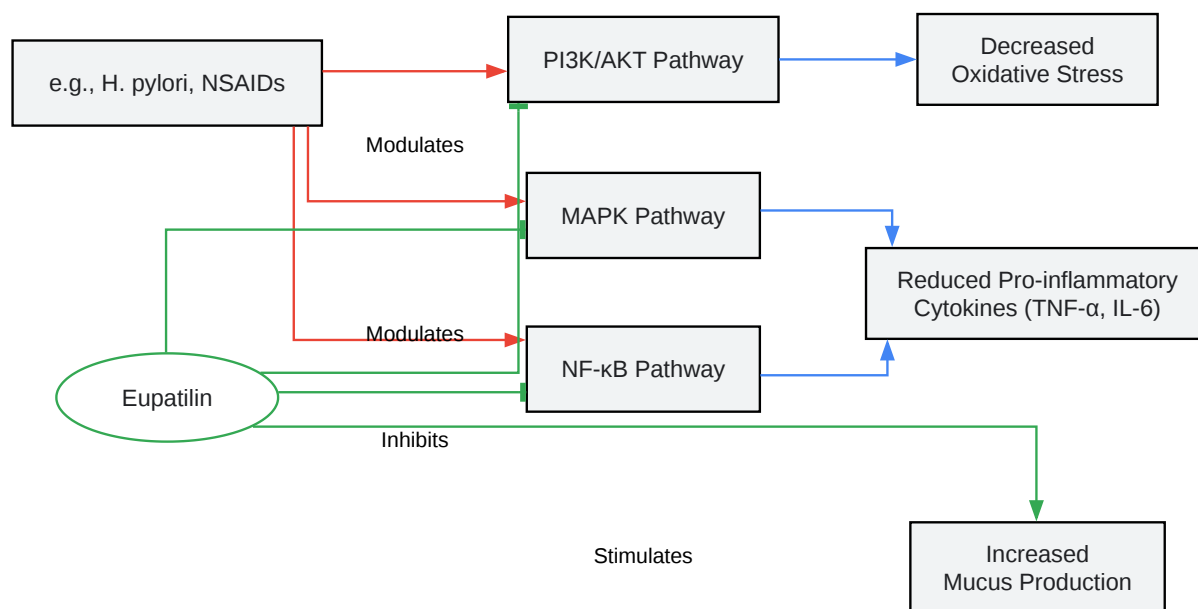
- **Eupatilin**: Described as having a high safety profile with minimal impact on physiological homeostasis and a low side-effect profile.[\[1\]](#) In the comparative trial with cetraxate, no treatment-associated adverse events were reported for **Eupatilin**.[\[8\]](#) Preclinical studies have also indicated that **Eupatilin** is generally well-tolerated, with some animal studies noting mild gastrointestinal disturbances at high doses.[\[10\]](#)
- Cetraxate: Considered to have a high safety profile.[\[11\]](#) Common side effects are typically mild and gastrointestinal in nature, such as nausea, vomiting, diarrhea, or constipation.[\[4\]](#) In the comparative trial, no treatment-associated adverse events were noted.[\[8\]](#)

Mechanism of Action

Eupatilin

Eupatilin's gastroprotective effects are mediated through multiple pathways:

- **Anti-inflammatory Action**: It primarily inhibits the NF- κ B signaling pathway, reducing the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#) It also modulates other inflammatory cascades, including MAPK and PI3K/AKT pathways.[\[1\]](#)[\[12\]](#)
- **Antioxidant Properties**: **Eupatilin** scavenges free radicals and enhances the expression of antioxidant enzymes, protecting gastric mucosal cells from oxidative damage.[\[10\]](#)[\[14\]](#)
- **Mucosal Protection**: It strengthens the mucosal barrier by increasing the production of protective mucus and prostaglandins.[\[10\]](#)[\[15\]](#)



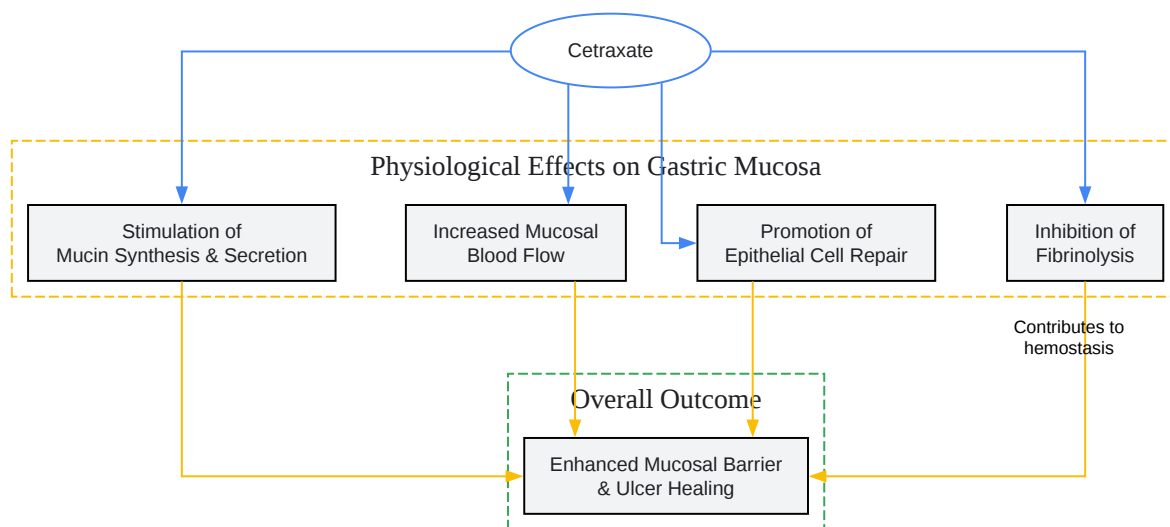
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Figure 1: **Eupatilin's** multifaceted mechanism of action.

Cetraxate

Cetraxate's mechanism is primarily focused on reinforcing the gastric mucosal defense systems:

- **Mucus Secretion:** It stimulates the synthesis and secretion of mucin, which forms a protective gel layer on the stomach lining.[4][5]
- **Increased Blood Flow:** Cetraxate enhances gastric mucosal blood flow, which is crucial for tissue oxygenation, nutrient supply, and the removal of harmful substances, thereby facilitating ulcer healing.[6][16]
- **Epithelial Cell Proliferation:** It may promote the proliferation of epithelial cells, aiding in the repair of damaged gastric tissue.[4]
- **Anti-fibrinolytic Action:** As a prodrug of tranexamic acid, it possesses anti-fibrinolytic properties that may help in treating bleeding ulcers.[17][18]



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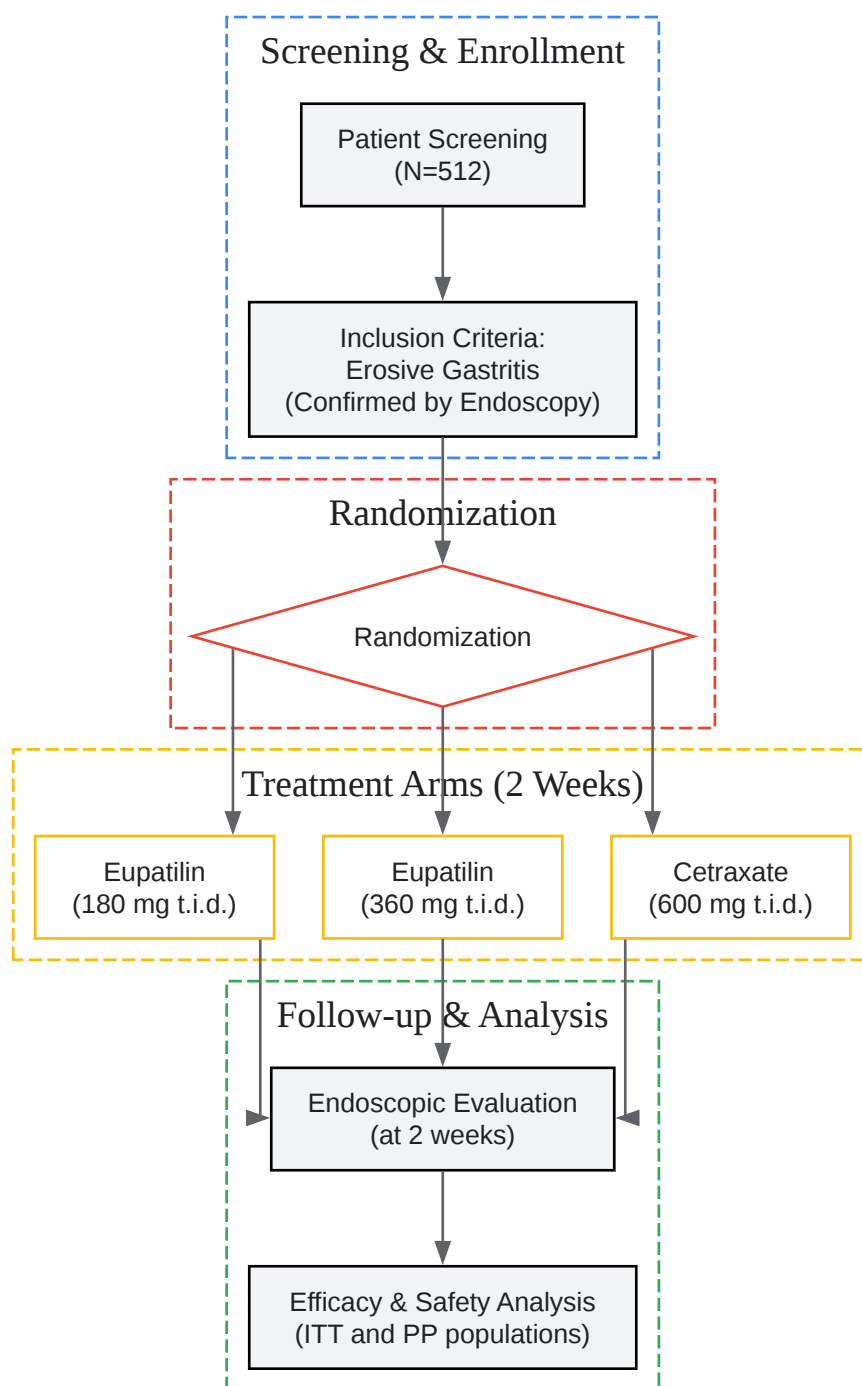
Figure 2: Cetraxate's gastroprotective mechanisms.

Experimental Protocols

Clinical Trial of Eupatilin (DA-9601) vs. Cetraxate[8]

- Study Design: A multicenter, double-blind, randomized controlled trial.
- Participants: 512 patients diagnosed with erosive gastritis via endoscopy.
- Intervention: Patients were randomly assigned to one of three groups:
 - **Eupatilin** (DA-9601): 180 mg three times daily for 2 weeks.
 - **Eupatilin** (DA-9601): 360 mg three times daily for 2 weeks.
 - Cetraxate: 600 mg three times daily for 2 weeks.
- Primary Endpoint: The primary efficacy endpoints were the endoscopic cure rate and improvement rate at 2 weeks.

- Endoscopic Cure: Defined as the complete disappearance of all erosions.
- Endoscopic Improvement: Defined as a significant reduction in the number and size of erosions.
- Analysis: Efficacy was assessed in both the Intention-to-Treat (ITT) and Per Protocol (PP) populations.
- Safety Assessment: Monitoring and reporting of any adverse events during the study period.



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Figure 3: Workflow of the comparative clinical trial.

Conclusion

Eupatilin and cetraxate are both effective gastroprotective agents, but they operate through distinct mechanisms. Cetraxate primarily reinforces the physical and physiological defenses of the gastric mucosa. **Eupatilin**, in addition to offering mucosal protection, exerts potent anti-inflammatory and antioxidant effects at a cellular level by modulating key signaling pathways. The available head-to-head clinical data indicates that **Eupatilin** may provide a superior endoscopic cure rate for erosive gastritis compared to cetraxate, with both drugs demonstrating a high degree of safety. These findings suggest that **Eupatilin**'s broader mechanism of action may translate into enhanced clinical efficacy for certain gastroduodenal inflammatory conditions. Further research is warranted to explore the full therapeutic potential of **Eupatilin** in a wider range of gastrointestinal disorders.

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- To cite this document: BenchChem. [A Comparative Analysis of Eupatilin and Cetraxate for Gastroduodenal Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662920#efficacy-and-safety-profile-of-eupatilin-versus-cetraxate]

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